2-Hydroxypropane-1,3-diylbis(oxyethylene) bis(dihydrogen phosphate), sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxypropane-1,3-diylbis(oxyethylene) bis(dihydrogen phosphate), sodium salt is a specialty chemical with the molecular formula C7H17NaO11P2 and a molecular weight of 362.14 . This compound is known for its unique structure, which includes two phosphate groups attached to a hydroxypropane backbone via oxyethylene linkages. It is commonly used in various industrial and research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxypropane-1,3-diylbis(oxyethylene) bis(dihydrogen phosphate), sodium salt typically involves the reaction of 2-hydroxypropane-1,3-diol with ethylene oxide to form the intermediate 2-hydroxypropane-1,3-diylbis(oxyethylene) glycol. This intermediate is then reacted with phosphorus oxychloride (POCl3) under controlled conditions to introduce the phosphate groups. The final step involves neutralizing the reaction mixture with sodium hydroxide to obtain the sodium salt form of the compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and automated control systems helps in maintaining consistent quality and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxypropane-1,3-diylbis(oxyethylene) bis(dihydrogen phosphate), sodium salt undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid and the corresponding alcohol.
Esterification: It can react with alcohols to form esters.
Neutralization: The acidic phosphate groups can be neutralized by bases to form salts.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Esterification: Alcohols in the presence of acid catalysts.
Neutralization: Bases such as sodium hydroxide or potassium hydroxide.
Major Products Formed
Hydrolysis: Phosphoric acid and 2-hydroxypropane-1,3-diylbis(oxyethylene) glycol.
Esterification: Phosphate esters.
Neutralization: Sodium or potassium salts of the compound.
Scientific Research Applications
2-Hydroxypropane-1,3-diylbis(oxyethylene) bis(dihydrogen phosphate), sodium salt is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a stabilizer for certain chemical reactions.
Biology: In cell culture media and as a buffer in biochemical assays.
Medicine: As an excipient in pharmaceutical formulations and as a component in diagnostic reagents.
Industry: In the production of detergents, surfactants, and as a corrosion inhibitor
Mechanism of Action
The mechanism of action of 2-Hydroxypropane-1,3-diylbis(oxyethylene) bis(dihydrogen phosphate), sodium salt involves its ability to interact with various molecular targets through its phosphate groups. These interactions can lead to the stabilization of certain chemical species, modulation of enzyme activity, and alteration of cellular processes. The compound’s oxyethylene linkages provide flexibility, allowing it to fit into different molecular environments and exert its effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxypropane-1,3-diylbis(oxyethylene) bis(dihydrogen phosphate), potassium salt
- 3,3′-(Ethane-1,2-diylbis(oxy))dipropanoic acid
Uniqueness
Compared to similar compounds, 2-Hydroxypropane-1,3-diylbis(oxyethylene) bis(dihydrogen phosphate), sodium salt is unique due to its specific combination of hydroxypropane and oxyethylene linkages, which provide distinct chemical properties. Its sodium salt form enhances its solubility and stability in aqueous solutions, making it more suitable for certain applications .
Properties
CAS No. |
94230-84-9 |
---|---|
Molecular Formula |
C7H17NaO11P2 |
Molecular Weight |
362.14 g/mol |
IUPAC Name |
sodium;2-phosphonooxy-1-[3-(2-phosphonooxyethoxy)propoxy]ethanolate |
InChI |
InChI=1S/C7H17O11P2.Na/c8-7(6-18-20(12,13)14)16-3-1-2-15-4-5-17-19(9,10)11;/h7H,1-6H2,(H2,9,10,11)(H2,12,13,14);/q-1;+1 |
InChI Key |
SIXZBBMWOCXNRI-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOP(=O)(O)O)COC(COP(=O)(O)O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.